3-Methyl-4'-nitrobenzophenone

Vue d'ensemble

Description

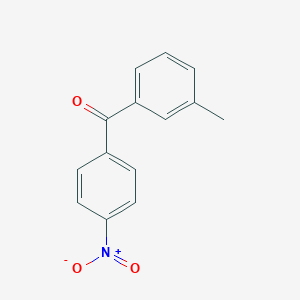

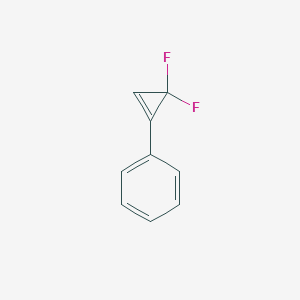

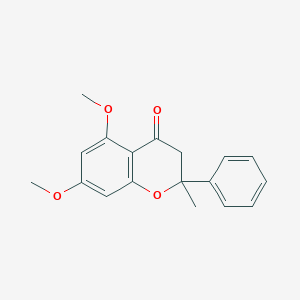

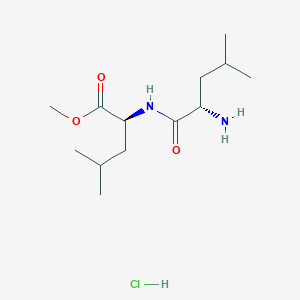

3-Methyl-4’-nitrobenzophenone is a chemical compound with the molecular formula C14H11NO3 and a molecular weight of 241.25 . It is also known by its IUPAC name (3-methylphenyl)(4-nitrophenyl)methanone .

Molecular Structure Analysis

The molecular structure of 3-Methyl-4’-nitrobenzophenone consists of a benzene ring attached to a carbonyl group (C=O), which is further connected to another benzene ring. One of the benzene rings has a methyl group (-CH3) attached, and the other has a nitro group (-NO2) attached .Physical And Chemical Properties Analysis

3-Methyl-4’-nitrobenzophenone has a molecular weight of 241.25 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Potential Anti-Trypanosomal Agents

Research by Rodrigues et al. (2008) explored the potential of ruthenium(II) complexes with N4-methyl-4-nitrobenzaldehyde and N4-methyl-4-nitrobenzophenone thiosemicarbazone as anti-trypanosomal agents. These complexes showed the formation of a nitro anion radical, suggesting their potential to act as antitrypanosomal drugs (Rodrigues et al., 2008).

Biodegradation and Environmental Decontamination

Bhushan et al. (2000) discovered that the microorganism Ralstonia sp. SJ98 can utilize 3-methyl-4-nitrophenol, a major breakdown product of the insecticide fenitrothion, as its sole carbon and energy source. This finding is significant for bioremediation of environments contaminated with fenitrothion (Bhushan et al., 2000).

Fluorescence and Mechanical Properties

Aravinth et al. (2014) studied 4-chloro-3-nitrobenzophenone single crystals, focusing on their fluorescence and mechanical properties. The fluorescence spectra exhibited an emission peak at 575 nm, and the mechanical properties were analyzed through microhardness measurements (Aravinth et al., 2014).

Cyanide Sensors in Aqueous Medium

Elsafy et al. (2018) synthesized compounds that showed sensitivity and selectivity as sensors for detecting cyanide in aqueous media. This application is crucial in environmental monitoring and industrial processes (Elsafy et al., 2018).

Photocatalytic-Mechanism in Environmental Cleanup

Tolosana-Moranchel et al. (2018) elucidated the photocatalytic mechanism of phenolic compounds, including 4-nitrophenol, using commercial TiO2 catalysts. This research contributes to understanding the degradation of aromatic pollutants, which is vital for environmental cleanup (Tolosana-Moranchel et al., 2018).

Nitrate Radical Reactions

Umschlag et al. (2002) investigated the reactivity of the nitrate radical with aromatic compounds, including 4-nitrophenol. This research is significant for understanding atmospheric chemical processes and environmental degradation of pollutants (Umschlag et al., 2002).

Antibacterial and Antifungal Activities

Vinusha et al. (2015) synthesized Schiff base ligands derived from imino-4-methoxyphenol thiazole and tested their antibacterial and antifungal activities. This research contributes to the development of new antimicrobial agents (Vinusha et al., 2015).

Propriétés

IUPAC Name |

(3-methylphenyl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(8-6-11)15(17)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPBWWIRYOFSSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60574515 | |

| Record name | (3-Methylphenyl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4'-nitrobenzophenone | |

CAS RN |

131822-45-2 | |

| Record name | (3-Methylphenyl)(4-nitrophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131822-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methylphenyl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine](/img/structure/B159696.png)